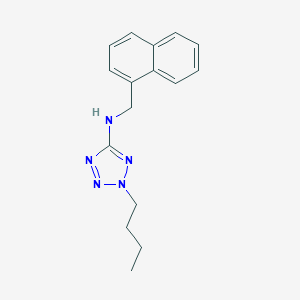
N-(4-bromo-3-chlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)butanamide, also known as BROMOCHLOROBUTANAMIDE (BCB), is a chemical compound that has been widely used in scientific research. BCB is a white solid that is soluble in organic solvents and has a molecular weight of 248.5 g/mol. It is a member of the amide family of compounds and is used as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of BCB is not fully understood. However, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes such as cell proliferation and differentiation. BCB has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
BCB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BCB has also been shown to have anticonvulsant activity and has been investigated as a potential treatment for epilepsy. Additionally, BCB has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a role in various physiological processes such as vasodilation and neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BCB in lab experiments include its ease of synthesis, its ability to inhibit the activity of protein kinase C and cytochrome P450 enzymes, and its potential use in the treatment of various diseases. However, BCB has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the use of BCB in scientific research. One potential direction is the development of BCB-based inhibitors of protein kinase C for the treatment of cancer and other diseases. Another potential direction is the investigation of BCB as a potential treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BCB and its potential use in various scientific research applications.
Méthodes De Synthèse
The synthesis of BCB involves the reaction of 4-bromo-3-chlorobenzoyl chloride with butanamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
BCB has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds such as inhibitors of protein kinase C and as a starting material for the synthesis of chiral cyclopropanes. BCB has also been used as a precursor for the synthesis of 4-bromo-3-chlorophenylbutyric acid, which has been shown to have anticonvulsant activity.
Propriétés
Nom du produit |
N-(4-bromo-3-chlorophenyl)butanamide |
|---|---|
Formule moléculaire |
C10H11BrClNO |
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
N-(4-bromo-3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
HTWUGKZRNZHTOJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Br)Cl |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)